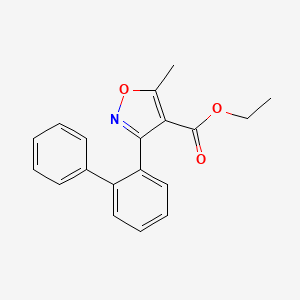

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a biphenyl group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:

Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro compounds, halogenated biphenyls.

Scientific Research Applications

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(2-Phenyl)-5-methylisoxazole-4-carboxylate: Similar structure but lacks the biphenyl group.

Methyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic acid: Similar structure but lacks the ester group.

Uniqueness

This compound is unique due to the presence of both the biphenyl group and the isoxazole ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique structure that includes an ethyl ester group, a biphenyl substituent, and a methyl group on the isoxazole ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 269.30 g/mol

- Melting Point: Not extensively documented; requires further study.

- Solubility: Soluble in organic solvents, with limited solubility in water.

The biological activity of this compound is believed to arise from its interaction with various molecular targets within biological systems. The isoxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The biphenyl moiety enhances the compound's electronic properties, which may influence its interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds within the isoxazole class exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Against Selected Microorganisms

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Pseudomonas aeruginosa | Low |

| Candida albicans | Moderate |

The results suggest that this compound exhibits varying degrees of activity against different pathogens, with notable effectiveness against Staphylococcus aureus.

Anti-inflammatory Properties

Preliminary studies indicate potential anti-inflammatory effects, although specific pathways and mechanisms are still under investigation. The compound may inhibit pro-inflammatory cytokines or modulate immune responses, similar to other isoxazole derivatives .

Case Studies and Research Findings

- Synthesis and Evaluation of Isoxazole Derivatives : A study synthesized several isoxazole derivatives, including this compound, and assessed their antimicrobial properties. The findings highlighted the compound's potential in developing new antimicrobial agents .

- Electrochemical Studies : Electrochemical evaluations demonstrated that the compound could undergo redox reactions, suggesting possible applications in biosensors or as therapeutic agents where electrochemical properties are beneficial .

- In Vitro Studies : In vitro assays have shown that this compound can influence cellular pathways related to inflammation and infection control, warranting further investigation into its therapeutic applications .

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

ethyl 5-methyl-3-(2-phenylphenyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C19H17NO3/c1-3-22-19(21)17-13(2)23-20-18(17)16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3 |

InChI Key |

KIWVUACTQXOYRX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2C3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.